3-Chloro-N1-isopropylbenzene-1,2-diamine
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Overview
Description
3-Chloro-N1-isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2. It is a derivative of benzene, featuring a chloro group at the third position and an isopropyl group attached to one of the nitrogen atoms in the benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N1-isopropylbenzene-1,2-diamine typically involves multiple steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form benzene-1,2-diamine.
Chlorination: Benzene-1,2-diamine is chlorinated at the third position to form 3-chlorobenzene-1,2-diamine.
Alkylation: The final step involves the alkylation of 3-chlorobenzene-1,2-diamine with isopropyl halide to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N1-isopropylbenzene-1,2-diamine undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The amine groups can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines
Scientific Research Applications
3-Chloro-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-N1-isopropylbenzene-1,2-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The chloro group can be substituted by electrophiles, forming a positively charged intermediate.
Nucleophilic Addition: The amine groups can participate in nucleophilic addition reactions, forming carbinolamine intermediates
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the chloro and isopropyl groups.
3-Chlorobenzene-1,2-diamine: Lacks the isopropyl group.
N1-Isopropylbenzene-1,2-diamine: Lacks the chloro group
Uniqueness
3-Chloro-N1-isopropylbenzene-1,2-diamine is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-chloro-1-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 |
InChI Key |
BUESBVBGQSEDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)Cl)N |
Origin of Product |
United States |
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